

Rebamipide Pharmacokinetics: A Comprehensive Profile and the Role of Deuteration

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Compound of Interest

Compound Name: Rebamipide-d4

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the pharmacokinetic profile of Rebamipide, a gastroprotective agent. While a direct comparative pharmacokinetic study between Rebamipide and its deuterated analog, **Rebamipide-d4**, is not available in the current body of scientific literature, this guide will elucidate the established pharmacokinetic parameters of Rebamipide and explore the significant role of deuterated compounds like **Rebamipide-d4** in modern drug development and analysis.

Understanding Rebamipide's Journey in the Body: A Pharmacokinetic Summary

Rebamipide is a medication used for the treatment of gastric ulcers and gastritis.^[1] Its efficacy is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. Numerous studies have characterized the pharmacokinetics of Rebamipide in healthy volunteers and patient populations.

Key Pharmacokinetic Parameters of Rebamipide

The following table summarizes the key pharmacokinetic parameters of Rebamipide from various studies. It is important to note that these values can vary based on the formulation, dosage, and the specific population studied.

Parameter	Value	Study Population & Conditions
Cmax (Maximum Plasma Concentration)	216.19 - 241.82 µg/L	Healthy male volunteers, single 100 mg oral dose.[2]
218.12 - 220.57 ng/mL	Healthy Korean male volunteers, single 100 mg oral dose.[3]	
0.56 - 0.59 mg/L	Patients with peptic ulcer, single 600 mg oral dose.[4]	
Tmax (Time to Maximum Plasma Concentration)	2.0 - 2.5 hours	Healthy volunteers, single 100 mg oral dose.[2][5]
1.75 - 1.98 hours	Patients with peptic ulcer, single 600 mg oral dose.[4]	
AUC (Area Under the Curve)	873.55 - 912.82 µg/L·h (AUC0-24h)	Healthy male volunteers, single 100 mg oral dose.[2]
831.09 - 903.46 ng/mL/h (AUC0-t)	Healthy Korean male volunteers, single 100 mg oral dose.[3]	
2.48 - 2.62 mg·h·L-1 (AUC0-∞)	Patients with peptic ulcer, single 600 mg oral dose.[4]	
t1/2 (Elimination Half-life)	~1.5 - 1.97 hours	Healthy volunteers.[2][5]
1.86 - 1.93 hours	Patients with peptic ulcer.[4]	
Plasma Protein Binding	98.4 - 98.6%	General information.[5]
Excretion	Approximately 10% excreted unchanged in urine.	General information.[5]

Experimental Methodologies for Pharmacokinetic Analysis

The data presented above is derived from clinical studies employing robust experimental protocols. A typical bioequivalence or pharmacokinetic study for Rebamipide involves the following methodology:

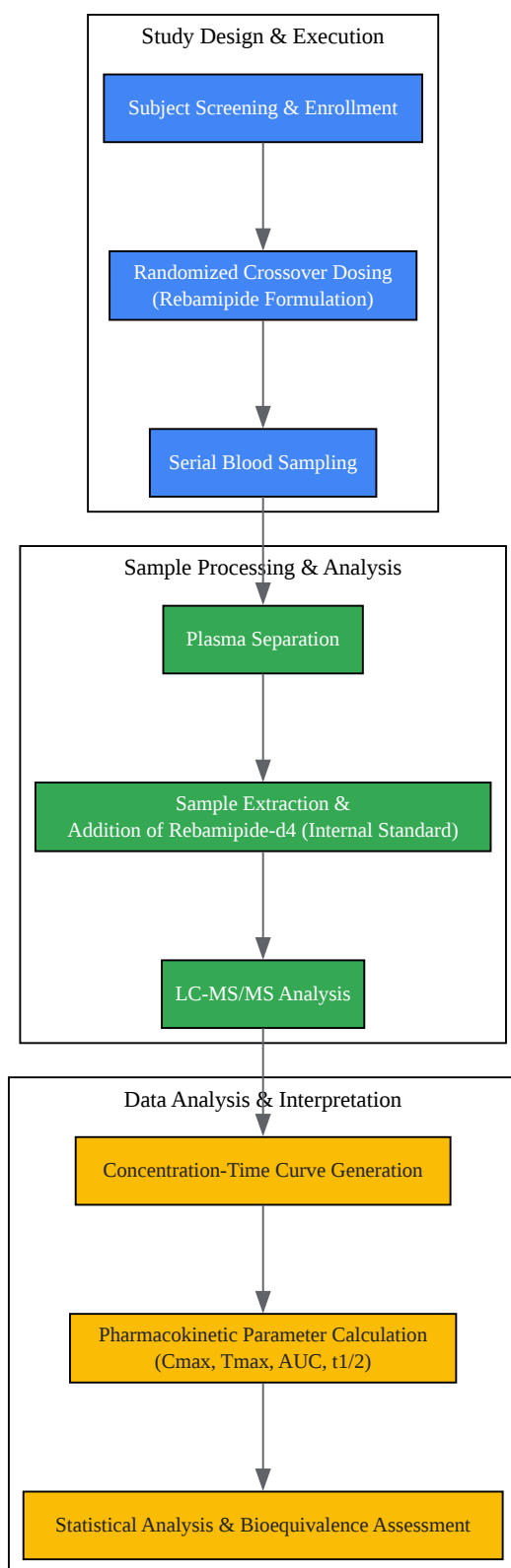
Study Design: Most studies employ a randomized, two-period, two-sequence crossover design.^{[1][3]} This design allows each subject to serve as their own control, minimizing inter-individual variability. A washout period of at least 7 days is typically implemented between the two periods to ensure the complete elimination of the drug from the body before the next administration.^[3]

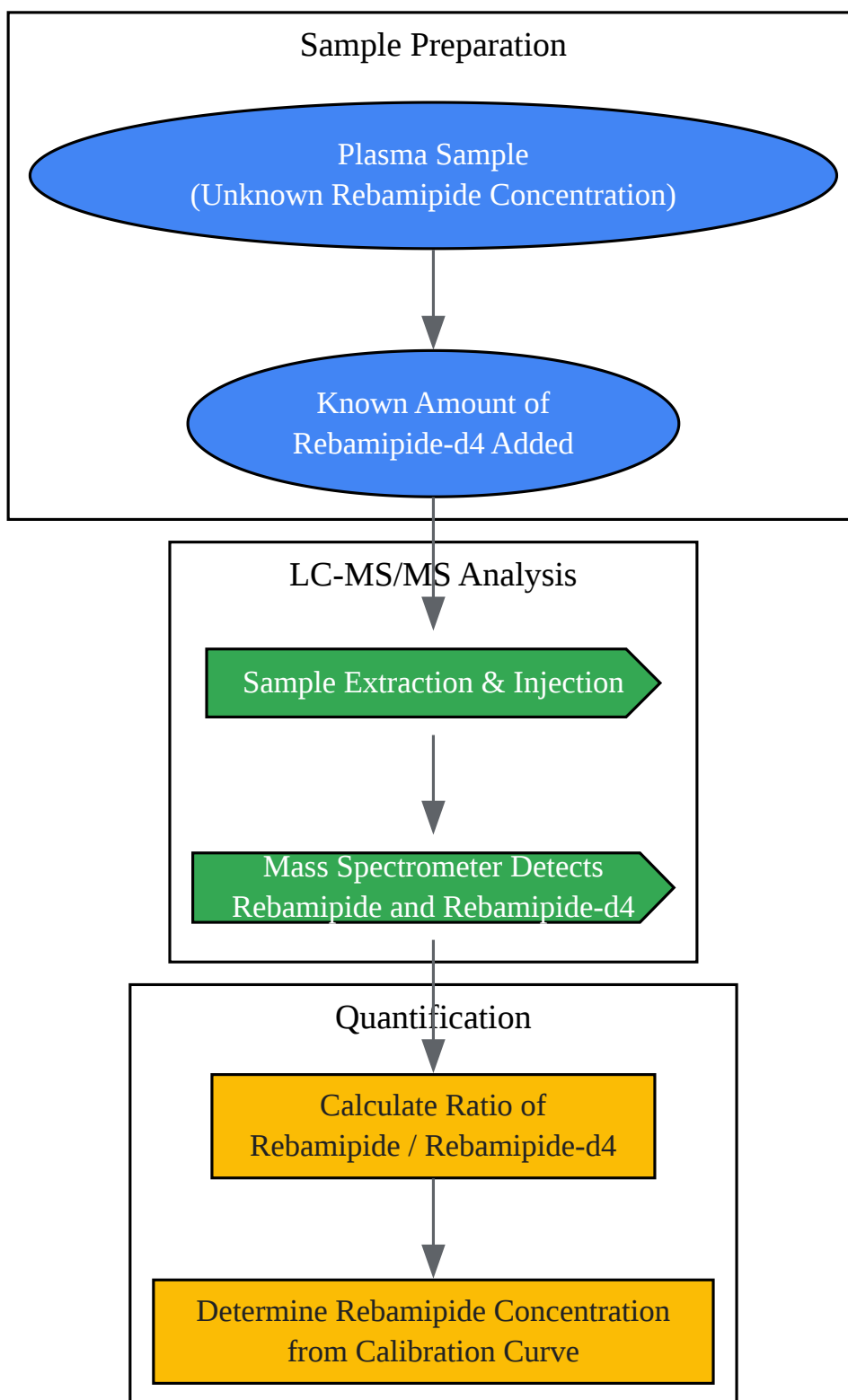
Subject Population: Studies are often conducted in healthy male volunteers to minimize hormonal influences on drug metabolism.^{[1][3]} Subjects undergo a thorough medical screening to ensure they meet the inclusion criteria and have no underlying health conditions that could affect the drug's pharmacokinetics.

Drug Administration and Sample Collection: A single oral dose of Rebamipide (e.g., 100 mg tablet) is administered to fasting subjects with a standardized volume of water.^{[1][3]} Blood samples are then collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) after drug administration.^[2] Plasma is separated from the blood samples and stored frozen until analysis.

Bioanalytical Method: The concentration of Rebamipide in plasma samples is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with fluorescence or tandem mass spectrometry (LC-MS/MS) detection.^{[1][3]}

The following diagram illustrates a typical workflow for a Rebamipide pharmacokinetic study.





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